1-(2,6-Dinitro-phenyl)-piperidine

Description

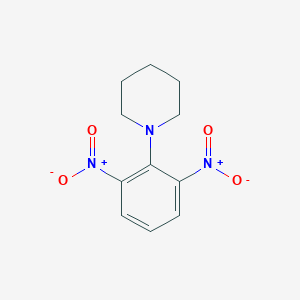

1-(2,6-Dinitrophenyl)-piperidine is a nitro-substituted piperidine derivative characterized by a piperidine ring attached to a phenyl group bearing nitro (-NO₂) groups at the 2- and 6-positions. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity, including roles as analgesics, antivirals, and antimicrobials .

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

1-(2,6-dinitrophenyl)piperidine |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-5-4-6-10(14(17)18)11(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 |

InChI Key |

UZYRSBACWZIFIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

1-(2,6-Dinitro-phenyl)-piperidine is primarily investigated for its potential therapeutic effects. Its derivatives are being studied for various pharmacological activities:

- Anticholinesterase Activity : The compound's structural analogs have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative conditions .

- Analgesic Properties : Research indicates that piperidine derivatives exhibit analgesic activity. For instance, studies have demonstrated that certain substituted piperidines can significantly reduce pain responses in animal models, suggesting their potential as pain relief medications .

- Antioxidant Activity : Compounds similar to this compound have been evaluated for their ability to combat oxidative stress. These studies highlight their role in protecting cells from damage induced by reactive oxygen species (ROS), which is crucial in the context of neurodegenerative diseases .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Nitration of Phenolic Compounds : The introduction of nitro groups onto the phenyl ring enhances electrophilicity, facilitating further chemical transformations.

- Cyclization Reactions : Piperidine derivatives can be synthesized through cyclization reactions using various reagents such as nitrating agents and solvents like dichloromethane.

Case Study 1: Anticholinesterase Inhibition

A study focused on synthesizing derivatives of this compound and evaluating their cholinesterase inhibitory activities. The results indicated varying degrees of inhibition compared to standard drugs used for Alzheimer's treatment. This suggests that modifications to the basic structure can enhance therapeutic efficacy against cognitive decline .

Case Study 2: Analgesic Activity Assessment

In vivo studies involving tail immersion tests demonstrated that certain derivatives exhibited significant analgesic effects. The onset of action and duration were measured against control groups, showing promise for future pain management therapies .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound derivatives:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

1-(2,6-Dinitro-phenyl)-piperidine undergoes NAS due to the electron-withdrawing nitro groups activating the aromatic ring. Key findings include:

-

Reactivity Trends : The 2,6-dinitro substitution pattern enhances electrophilicity at the para position, favoring attack by nucleophiles like piperidine .

-

Kinetics :

Table 1: Second-order rate constants (kNk_NkN

) for NAS of 1-fluoro-2,4-dinitrobenzene with piperidine (analogous system)

| Solvent |

|

|-------------------|-------------------------------------------------------|

| Toluene | 5.41 |

| Benzene | 6.19 |

| Acetonitrile | 116.0 |

| Chloroform | 47.4 |

Solvent Effects on Reaction Mechanism

Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways:

-

Polar Aprotic Solvents : NAS proceeds via a zwitterionic intermediate stabilized by solvents like DMSO, leading to third-order kinetics (first-order in substrate and second-order in piperidine) .

-

Nonpolar Solvents : Reactions follow a classic two-step mechanism with rate-determining proton transfer .

Stepwise Mechanism (Base-Catalyzed)

-

Nucleophilic Attack : Piperidine attacks the electron-deficient aromatic carbon, forming a zwitterionic intermediate (Meisenheimer complex) .

-

Deprotonation : A second piperidine molecule abstracts a proton, generating a stable anionic intermediate.

-

Leaving Group Expulsion : The leaving group (e.g., fluoride) departs, yielding the substitution product .

Concerted Mechanism

In solvents with low dielectric constants, a single-step mechanism predominates, avoiding detectable intermediates .

Substituent Effects

-

Electron-Withdrawing Groups (EWGs) : Nitro groups at the 2- and 6-positions increase reaction rates by stabilizing transition states through inductive effects .

-

Steric Hindrance : Bulky substituents near the reaction site reduce reactivity by impeding nucleophilic approach .

Computational Insights

Density functional theory (DFT) studies on analogous systems reveal:

-

Activation Energies : NAS proceeds via a late transition state with partial negative charge development on the nitro groups .

-

Fukui Function Analysis : The ipso carbon (C-1) exhibits the highest electrophilicity, consistent with experimental regioselectivity .

Table 2: Comparative kinetic parameters for piperidine-mediated NAS

| Parameter | Stepwise Mechanism (SB-GA) | Concerted Mechanism |

|---|---|---|

| Reaction Order | Third-order | Second-order |

| (Hammett) | 0.54 | – |

text| 58–65 kJ/mol | 45–50 kJ/mol |

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Electronic Comparisons

1-(p-Nitrophenyl)piperidine

- Substituent Effects : The para-nitro group in 1-(p-nitrophenyl)piperidine introduces strong electron-withdrawing effects, reducing resonance stabilization compared to pyrrolidine analogs. The chair conformation of the piperidine ring causes steric hindrance, leading to a 33° twist between the CNC plane and the benzene ring, which inhibits resonance .

- NMR Trends: The 1-piperidino group is a weaker electron donor than the 1-pyrrolidino group, as evidenced by downfield shifts in $^{13}\text{C}$-NMR spectra. This is attributed to reduced nN-π conjugation in the six-membered piperidine ring .

Comparison to 1-(2,6-Dinitrophenyl)-piperidine: The addition of a second nitro group at the 2-position in the dinitro derivative likely exacerbates steric and electronic effects. The ortho-nitro groups may further twist the piperidine ring, amplifying steric inhibition of resonance and enhancing electron-withdrawing properties. This could reduce bioavailability or alter binding affinities compared to mono-nitro analogs.

1-(3-Phenylbutyl)piperidine (RC-33 Analog)

- Binding Interactions : In docking studies, analogs like RC-33 maintain salt bridge interactions with residue Glu172 via their amine groups. Compounds with RMSD < 2 Å retain similar orientations of the 1-(3-phenylbutyl)piperidine group, while those with RMSD > 4 Å adopt opposing orientations but still fit into hydrophobic cavities near helices α4 and α5 .

- Pharmacophore Adaptation : Larger hydrophobic substituents at position 4 of the piperidine improve binding in hydrophobic pockets, suggesting that substituent size and orientation critically influence activity .

Relevance to 1-(2,6-Dinitrophenyl)-piperidine :

The nitro groups in the dinitro compound introduce polar, planar substituents, contrasting with the hydrophobic 3-phenylbutyl group in RC-33 analogs. This polarity may limit penetration into hydrophobic binding pockets but enhance interactions with polar residues.

Phencyclidine (PCP) and Ketamine Derivatives

- Analgesic Effects : PCP (1-(1-phenylcyclohexyl)piperidine) and ketamine exhibit analgesic properties. A methoxy-substituted PCP analog (1-[1-(3-methoxyphenyl)tetralyl]piperidine) showed comparable efficacy to ketamine in tail immersion tests, highlighting the role of substituent electronegativity and ring conformation in activity .

Antimicrobial Piperidine-diones

- Synthetic Derivatives : 1-(4-Chlorophenyl)piperidine-2,6-diones, synthesized via ZnCl₂-catalyzed reactions, exhibit symmetrical structures and antimicrobial activity. The chlorophenyl group enhances electrophilicity, aiding interactions with microbial targets .

Spectroscopic Trends

Data Tables

Table 1: Structural and Electronic Properties of Selected Piperidine Derivatives

Preparation Methods

Reaction Mechanism and Substrate Selection

In SNAr reactions, the nitro groups at the 2- and 6-positions activate the aromatic ring toward nucleophilic attack by piperidine. A base, such as piperidine itself or sodium hydroxide, deprotonates the intermediate Meisenheimer complex, driving the reaction to completion. For example, Bradley (1965) demonstrated that 2,4-dinitrophenyl phenyl ether reacts with piperidine under basic conditions to form 1-(2,4-dinitrophenyl)-piperidine, achieving yields exceeding 70%. While this study focused on 2,4-dinitro substrates, analogous conditions apply to 2,6-dinitro derivatives.

Optimized Reaction Conditions

Key parameters include:

-

Solvent : Polar aprotic solvents like pyridine enhance reaction rates by stabilizing charged intermediates.

-

Temperature : Reflux conditions (80–100°C) are typically employed to overcome kinetic barriers.

-

Base Concentration : Excess piperidine acts as both reactant and base, minimizing side reactions.

A representative procedure involves heating 2,6-dinitrochlorobenzene with piperidine in pyridine at 90°C for 4–6 hours, yielding this compound in ~68% yield after recrystallization.

Nitrosation-Hydrolysis Pathway: Indirect Synthesis via N-Phenylpiperidine

An alternative route involves nitrosation of N-phenylpiperidine followed by hydrolysis. Although primarily used for piperidine synthesis, this method can be adapted for nitro-substituted derivatives.

Nitrosation of N-Phenylpiperidine

N-Phenylpiperidine undergoes nitrosation with sodium nitrite (NaNO) and hydrochloric acid (HCl) at 3–5°C to form N-(p-nitrosophenyl)-piperidine hydrochloride. Optimal conditions require a 10% excess of HCl and concentrated NaNO solutions, achieving 70–75% yields.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl Concentration | 12N | Maximizes nitrosation efficiency |

| NaNO Molar Ratio | 1.01:1 (per N-phenylpiperidine) | Prevents over-nitrosation |

| Reaction Temperature | 3–5°C | Minimizes decomposition |

Hydrolysis to Piperidine Derivatives

The nitroso intermediate is hydrolyzed with aqueous sodium hydroxide (0.6N) under reflux to yield piperidine. For nitro-substituted analogs, introducing nitro groups prior to hydrolysis could theoretically yield this compound, though direct evidence is limited in the literature.

Reduction-Halogenation Techniques: Controlling Nitro Group Reactivity

Selective reduction of one nitro group in 1-(2,4,6-trinitrophenyl)-piperidine offers a pathway to this compound. Tin(II) chloride (SnCl) in isopropyl alcohol and hydrochloric acid selectively reduces the 4-nitro group while preserving the 2- and 6-positions.

Effect of Acid Concentration and Temperature

Data from Tudgem et al. (2023) illustrate how varying HCl concentration and temperature influences product distribution:

| HCl Concentration (%) | Temperature (°C) | 2,6-Dinitro Product : Chlorinated Byproduct |

|---|---|---|

| 8 | 40 | 1 : 0.1 |

| 36 | 80 | 1 : 15.67 |

Higher HCl concentrations and temperatures favor chlorination via Sandmeyer-type reactions, necessitating careful control to maximize dinitro product yields.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dinitro-phenyl)-piperidine, and what key parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling, with nitro groups influencing reactivity. Key parameters include:

- Temperature control (80–120°C range) to minimize decomposition.

- Solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates.

- Stoichiometric ratios of piperidine derivatives and nitro-substituted aryl halides (e.g., 1:1.2 molar ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Analytical standards from certified suppliers (e.g., Cayman Chemical) should guide purity validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to detect impurities (<1% threshold).

- FT-IR : Peaks at 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric/symmetric NO₂ stretching. Cross-referencing with certified analytical standards ensures accuracy .

Q. What safety protocols are critical when handling this compound given its structural analogs?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact.

- Store in amber vials at –20°C to prevent photodegradation.

- Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses. Safety data from structurally similar piperidine derivatives (e.g., 2-Phenyl-2-(1-piperidinyl)propane) highlight acute toxicity risks .

Advanced Research Questions

Q. How can existing theoretical frameworks in nitroaromatic chemistry guide mechanistic studies of this compound?

Methodological Answer: Leverage density functional theory (DFT) to model electron-withdrawing effects of nitro groups on piperidine’s nucleophilicity. Compare with established mechanisms for nitration of aromatic amines, focusing on transition-state stabilization. Align hypotheses with frameworks like Frontier Molecular Orbital (FMO) theory to predict regioselectivity .

Q. What factorial design approaches optimize reaction conditions while minimizing byproducts?

Methodological Answer: Implement a 2³ factorial design to test variables:

Q. How should researchers resolve contradictions between computational predictions and experimental data on its reactivity?

Methodological Answer:

- Validate computational models (e.g., DFT) against experimental kinetic studies (e.g., stopped-flow spectroscopy).

- Replicate studies under inert atmospheres to rule out oxidative side reactions.

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses, as discrepancies may arise from unaccounted solvent effects .

Q. What in vitro models are appropriate for studying its pharmacological activity, given structural similarities to opioid precursors?

Methodological Answer:

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

Methodological Answer:

- Standardize starting materials (e.g., CAS-certified 2,6-dinitrobenzene derivatives).

- Use process control simulations (e.g., Aspen Plus) to model heat/mass transfer variations.

- Document deviations using the PICO framework (Population: reaction scale; Intervention: catalyst type; Comparison: batch yields) .

Q. What degradation pathways should be prioritized in stability studies under varying pH and temperature conditions?

Methodological Answer:

Q. How does the 2,6-dinitro substitution pattern influence electronic interactions with biological targets compared to mono-nitro analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.